tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group and a 4-carbamoylphenoxy substituent. This molecule is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules.
Properties
IUPAC Name |
tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-14(9-11-19)22-13-6-4-12(5-7-13)15(18)20/h4-7,14H,8-11H2,1-3H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEPMWIIELZLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630192 | |
| Record name | tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609781-33-1 | |
| Record name | tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Piperidine Core Formation and Functionalization
The synthesis begins with constructing the piperidine backbone, typically via cyclization of nitrile precursors or reductive amination. For instance, 4-(4-carbamoylphenoxy)piperidine can be synthesized through nucleophilic aromatic substitution (SNAr) between 4-fluoronitrobenzene and piperidin-4-ol under basic conditions . Subsequent reduction of the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄HCO₂/Pd-C) yields 4-aminophenol derivatives, which are further converted to the carbamoyl group via reaction with chlorocarbonyl reagents (e.g., phosgene or triphosgene) .
Key Reaction Conditions :
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Nucleophilic Substitution : 4-Fluoronitrobenzene (1.2 eq), piperidin-4-ol (1.0 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 12 h .
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Nitro Reduction : 10% Pd/C (0.1 eq), H₂ (1 atm), EtOH, 25°C, 6 h .
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Carbamoylation : Triphosgene (0.33 eq), NH₃ (gas), CH₂Cl₂, 0°C → 25°C, 2 h .
Protection of the Piperidine Amine
The primary amine on piperidine is protected using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps. This is achieved by reacting 4-(4-carbamoylphenoxy)piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) .
Optimized Protocol :
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Reagents : Boc₂O (1.5 eq), TEA (2.0 eq), CH₂Cl₂, 0°C → 25°C, 4 h.
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Yield : 85–92% after silica gel chromatography (hexane/EtOAc 3:1) .
Coupling Strategies for Phenoxy Group Introduction
Alternative routes employ Suzuki-Miyaura cross-coupling to attach the 4-carbamoylphenoxy moiety to the piperidine core. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate can be coupled with 4-bromo-N-methylbenzamide using Pd(PPh₃)₄ as a catalyst .
Representative Procedure :
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Base : K₂CO₃ (2.0 eq).
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Solvent : DME/H₂O (4:1), 90°C, 12 h.
Purification and Characterization
Final compounds are purified via flash chromatography (hexane/EtOAc gradients) and characterized using:
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¹H NMR : Key signals include δ 1.44 ppm (tert-butyl protons), δ 4.30–4.50 ppm (piperidine CH₂O), and δ 7.60–7.80 ppm (aromatic protons) .
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¹³C NMR : Boc carbonyl at δ 155 ppm, carbamoyl carbonyl at δ 167 ppm .
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HRMS : [M+H]⁺ calculated for C₁₇H₂₅N₂O₄: 321.1814, observed: 321.1812 .
Reaction Optimization and Yield Enhancement
Challenges and Troubleshooting
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Low Coupling Yields : Often due to moisture-sensitive catalysts. Solution: Use rigorously anhydrous solvents and glovebox techniques .
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Boc Deprotection During Workup : Minimize exposure to acidic conditions until final deprotection step .
Applications and Derivatives
This compound serves as a precursor for GPR119 agonists and antidiabetic agents. Derivatives with modified carbamoyl groups (e.g., N-methyl or N-cyclopropyl) show enhanced binding to GLP-1 receptors .
Chemical Reactions Analysis
tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its piperidine core is known for interacting with neurotransmitter receptors, making it a candidate for developing drugs that modulate these pathways .
Case Study: NLRP3 Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit significant NLRP3 inhibitory activity, which is crucial in treating inflammatory diseases. In vitro assays showed that compounds synthesized from this compound effectively reduced pyroptosis in macrophages, indicating potential therapeutic applications in conditions like gout and type 2 diabetes .
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a key precursor in synthesizing more complex structures, including those used in drug discovery. Its ability to undergo various chemical transformations allows researchers to create diverse derivatives tailored for specific biological activities.
Synthetic Pathway Example
One common synthetic route involves the conversion of this compound into acyl chlorides, which can then react with amines or alcohols to form new compounds with enhanced pharmacological profiles .
Biological Research
Mechanistic Studies
The compound's interactions with biological targets have made it a valuable tool in mechanistic studies. Its derivatives are used to investigate the roles of piperidine-containing molecules in cellular signaling pathways and receptor interactions.
Example of Biological Impact
In experiments evaluating the cytotoxic effects on THP-1 cells, researchers found that varying concentrations of synthesized derivatives influenced cell viability and inflammatory responses, providing insights into their potential use as anti-inflammatory agents .
Data Table: Summary of Research Findings
Industrial Applications
Fine Chemicals Production
In addition to its pharmaceutical uses, this compound is employed in producing fine chemicals and specialty compounds used across various industries, including agrochemicals and materials science.
Industrial Synthesis Techniques
The scaling up of synthesis methods for industrial applications involves optimizing reaction conditions to ensure high yields and purity levels while minimizing environmental impact through green chemistry principles .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use in research .
Comparison with Similar Compounds
Substituent Variations and Structural Similarity
Key analogs and their substituents include:
Structural Insights :
- Carbamoyl vs. Ethoxycarbonyl : The carbamoyl group (CONH₂) enhances solubility in polar solvents compared to the ethoxycarbonyl (COOEt) group, which increases lipophilicity .
- Bromopyrazole vs. Carbamoylphenoxy: Brominated derivatives (e.g., CAS 877399-50-3) are heavier (MW 330.22 vs. ~307.35 for the target compound) and are used in Suzuki-Miyaura couplings .
Physicochemical Properties
- Physical State: The target compound is a solid (exact state unspecified), while analogs like tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate are light yellow solids .
- Molecular Weight : Ranges from ~272.34 (methoxy(methyl)carbamoyl analog, CAS 139290-70-3) to 344.25 (bromo-methylpyrazole analog, CAS 1092500-89-4) .
Research Findings and Market Relevance
- Drug Discovery : The target compound’s carbamoyl group is favored in fragment-based drug design for its balanced hydrophilicity and H-bonding capacity .
- Market Demand : Brominated piperidine carboxylates (e.g., CAS 877399-50-3) dominate niche markets for metal-catalyzed reactions, with projected growth in Asia-Pacific regions .
Biological Activity
tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and research findings from various studies.
- Molecular Formula : C₁₇H₂₄N₂O₄
- Molecular Weight : 320.38 g/mol
- CAS Number : 609781-33-1
Structure
The compound features a piperidine ring substituted with a tert-butyl group and a phenoxy group containing a carbamoyl moiety. This unique structure may contribute to its biological properties.
Antimicrobial Properties
Research has indicated that This compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
Another significant area of research involves the compound's anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in specific cancer cell lines .
Case Study: In Vitro Evaluation
A notable case study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against breast cancer .
The proposed mechanism of action for This compound includes:
- Inhibition of Protein Kinases : The compound may target specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
Summary of Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains | |
| Anticancer Activity | Induces apoptosis in MCF-7 cells | |
| Mechanism of Action | Inhibits protein kinases and generates ROS |
Ongoing Research
Current research is focused on optimizing the structure of This compound to enhance its biological activity and reduce toxicity. Various derivatives are being synthesized and tested for improved efficacy.
Q & A
Q. What are the recommended synthetic strategies for tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions:
Piperidine Core Formation : Cyclization of nitriles using reducing agents (e.g., LiAlH4) to form the piperidine backbone .
Functionalization : Introduction of the carbamoylphenoxy group via nucleophilic aromatic substitution (e.g., 4-carbamoylphenol with K₂CO₃ in DMF at 80°C) .
Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by acidic deprotection (e.g., TFA in DCM) .
Key Optimization : Monitor reaction progress via TLC or LC-MS, and purify intermediates using silica gel chromatography (hexane/EtOAc gradients).
Q. How should researchers characterize this compound to confirm structural integrity?
Methodology :
- NMR Spectroscopy : ¹H NMR (δ ~1.4 ppm for tert-butyl protons; δ ~4.0–4.5 ppm for piperidine CH₂O) and ¹³C NMR (Boc carbonyl at ~155 ppm) .
- Mass Spectrometry : HRMS to confirm molecular ion ([M+H]⁺ expected for C₁₇H₂₅N₂O₄).
- X-ray Crystallography : For definitive structural confirmation, as applied to analogous piperidine derivatives .
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Q. What safety protocols are essential for handling this compound?
Critical Precautions :
- PPE : Nitrile gloves, lab coat, safety goggles, and respiratory protection in poorly ventilated areas .
- Exposure Management : Rinse skin/eyes for 15 minutes if contaminated; seek medical attention for persistent irritation .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
- Waste Disposal : Use certified hazardous waste services for organic solvents and reaction byproducts .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Strategies :
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT) predictions .
- Isotopic Labeling : Deuterium exchange experiments to identify labile protons (e.g., amide NH) .
Example : Discrepancies in carbonyl signals may arise from Boc group hydrolysis; confirm via IR spectroscopy (Boc C=O stretch at ~1680 cm⁻¹) .
Q. What strategies improve yield in multi-step syntheses?
Optimization Approaches :
Q. How does the carbamoylphenoxy group influence reactivity in nucleophilic environments?
Mechanistic Insights :
- Electron-Withdrawing Effect : The carbamoyl group activates the phenoxy ring for electrophilic substitution (e.g., nitration at para positions) .
- Steric Effects : The tert-butyl group on piperidine hinders axial approach of nucleophiles, favoring equatorial attack .
Experimental Validation : Compare reactivity with non-carbamoyl analogs via kinetic studies (e.g., SNAr reactions with amines) .
Q. How can stability under physiological pH conditions be assessed?
Protocol :
Incubation : Dissolve the compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C.
Analysis : Quantify degradation via HPLC at 0, 6, 12, and 24 hours.
Degradation Products : Identify using LC-MS (e.g., hydrolyzed carboxylic acid at m/z 243.16) .
Key Finding : Boc groups are stable at neutral pH but hydrolyze rapidly under acidic conditions (t₁/₂ < 2 hours at pH 1.2) .
Q. How should discrepancies in reported biological activity data be addressed?
Resolution Workflow :
Standardization : Use identical cell lines (e.g., HEK293 for receptor assays) and solvent controls (DMSO <0.1%) .
Orthogonal Assays : Validate binding affinity via both fluorescence polarization (FP) and surface plasmon resonance (SPR) .
Batch Analysis : Confirm purity (>95%) and enantiomeric excess (via chiral HPLC) to exclude batch variability .
Case Study : Discrepancies in IC₅₀ values may arise from residual TFA from synthesis; neutralize with NaHCO₃ before testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
